Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 3 and an ethyl ester at position 3. The Boc group serves as a protective moiety for amines, making this compound a valuable intermediate in medicinal chemistry and peptide synthesis . Despite its utility, key physicochemical properties such as melting point, boiling point, and solubility remain undocumented in available literature .
Properties
IUPAC Name |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(14-19-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGXDXNPUVNZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678857 | |
| Record name | Ethyl 3-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612511-76-9 | |
| Record name | Ethyl 3-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amino group with di-tert-butyl dicarbonate under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at positions 3 and 5. For example:
These reactions are critical for introducing pharmacophores in drug discovery campaigns targeting enzymes like HSET (KIFC1), where oxadiazole-based inhibitors show nanomolar potency .
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the primary amine:
| Reagent | Conditions | Efficiency | Application Example |
|---|---|---|---|
| 4 N HCl in 1,4-dioxane | Room temperature, 2–3 h | >95% yield | Generation of free amine for peptide coupling reactions |
| Trifluoroacetic acid (TFA) | DCM, rt, 1–2 h | Quantitative | Preparation of intermediates for fluorescent probes |
Deprotected amines participate in reductive amination or acylation to build extended molecular architectures .
Oxidation
The oxadiazole ring remains stable under mild oxidation, but ester groups can be oxidized to carboxylic acids:
| Oxidizing Agent | Conditions | Product | Functional Impact |
|---|---|---|---|
| NaIO₄ | THF/H₂O, rt, 1.5 h | Carboxylic acid derivative | Enhances water solubility for biological assays |
Reduction
Selective reduction of the oxadiazole ring is achievable with LiAlH₄:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → reflux | Open-chain diamide derivatives | Synthesis of flexible linkers for PROTACs |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to carboxylic acid under basic conditions:
| Base | Conditions | Yield | Downstream Use |
|---|---|---|---|
| LiOH·H₂O | THF/H₂O (1:1), rt, 1.5 h | 72–97% | Coupling with amines to form amide libraries |
Amide Bond Formation
Carboxylic acid intermediates react with amines via HATU/DIPEA-mediated coupling:
| Amine | Conditions | Product | Biological Activity |
|---|---|---|---|
| 2-(Aminoethoxy)ethylamine | DMF, rt, overnight | Polyethylene glycol (PEG)-linked derivatives | Improved solubility for in vivo studies |
Ring-Opening Reactions
Under strongly acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to form urea or thiourea derivatives:
| Reagent | Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 6 h | Urea-linked open-chain compound | Acid-catalyzed nucleophilic attack at position 2 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
| Reaction Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Aryl boronic acids | 60–85% | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Primary/secondary amines | 45–75% |
Key Reactivity Trends
-
Steric Effects : The Boc-protected amino group hinders electrophilic substitution at position 3 but enhances regioselectivity in nucleophilic attacks .
-
Electronic Effects : Electron-withdrawing ester groups activate the oxadiazole ring toward nucleophilic substitution at position 5 .
-
Solvent Dependence : Polar aprotic solvents (DMF, THF) maximize yields in coupling reactions, while nonpolar solvents favor Boc deprotection .
This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that oxadiazole derivatives, including ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate, exhibit promising anticancer properties. A study highlighted its potential as a GSK-3β inhibitor, which is significant in the context of cancer treatment. GSK-3β is implicated in various signaling pathways that regulate cell proliferation and survival . The inhibition of this enzyme may lead to reduced tumor growth and improved therapeutic outcomes.
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Research suggests that oxadiazole derivatives can modulate neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent.
1.3 Antimicrobial Properties
this compound has also shown antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis, making it a candidate for developing new antibiotics .
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound allows it to be explored as a potential pesticide. Its efficacy against specific pests has been documented, suggesting it could serve as an environmentally friendly alternative to conventional pesticides . The development of such compounds can help reduce reliance on harmful chemicals in agriculture.
2.2 Plant Growth Regulation
There is ongoing research into the use of oxadiazole derivatives as plant growth regulators. These compounds can influence plant growth patterns and enhance resistance to environmental stresses, thereby improving crop yields .
Material Science
3.1 Polymer Chemistry
In material science, this compound is being studied for its potential use in polymer synthesis. Its ability to act as a building block in creating novel polymers with desirable mechanical properties opens avenues for advanced material development .
3.2 Coatings and Adhesives
The compound's chemical stability and resistance to degradation make it suitable for applications in coatings and adhesives. Research is focusing on formulating coatings that provide enhanced durability and protection against environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The structural and functional diversity of 1,2,4-oxadiazole derivatives arises from substitutions at positions 3 and 4. Below is a comparative analysis of analogs with distinct substituents:
Key Structural and Functional Differences
- Boc-Protected vs. Alkyl/Aryl Groups: The Boc-aminomethyl group in the target compound enables selective deprotection for amine functionalization, unlike analogs with inert alkyl/aryl groups (e.g., methyl or tert-butyl) .
- Electron-Withdrawing Substituents : The trifluoromethylphenyl analog (CID 1472632) exhibits increased electronegativity, enhancing stability against enzymatic degradation compared to the Boc group .
- Positional Isomerism: Ethyl 5-(2-(Boc-amino)ethyl)-1,2,4-oxadiazole-3-carboxylate demonstrates how substituent placement affects steric accessibility and synthetic utility .
Medicinal Chemistry
Material Science
- Benzodioxole-containing analogs (e.g., CAS 71320-68-8) are investigated for optoelectronic applications due to their extended conjugation .
Biological Activity
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 612511-76-9) is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₇N₃O₅
- Molar Mass : 271.27 g/mol
The compound features a 1,2,4-oxadiazole ring, which is often associated with a variety of biological activities, particularly in medicinal chemistry.
Research indicates that compounds containing the oxadiazole moiety can exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some oxadiazoles have been shown to inhibit key enzymes involved in cancer progression and inflammation. For example, similar compounds have demonstrated the ability to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer cell proliferation and survival .
- Antimicrobial Properties : Oxadiazoles have also been reported to possess antimicrobial activity against several pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Antitumor Activity : The structural characteristics of oxadiazoles facilitate interactions with cellular targets involved in tumorigenesis. Compounds with similar structures have shown promising results in preclinical models for various cancers .
Case Studies
- Antitumor Activity : A study on oxadiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Inhibition of HDAC6 : Certain derivatives have been identified as selective inhibitors of HDAC6, leading to enhanced antitumor effects while minimizing side effects commonly associated with non-selective HDAC inhibitors . This suggests potential therapeutic applications in cancer treatment.
- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic profiles for oxadiazole derivatives, including reasonable half-lives and bioavailability in vivo. For instance, one study reported a half-life of approximately 215 minutes in mouse plasma for a related compound .
Data Table: Biological Activities of Related Oxadiazole Compounds
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using tert-butoxycarbonyl (Boc)-protected intermediates. For example, oxadiazole ring formation may involve coupling Boc-protected aminomethyl precursors with activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate). Key steps include:
- Protection : Use Boc groups to shield the amino functionality during synthesis to prevent undesired side reactions .
- Cyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance ring closure efficiency. For analogous oxadiazole derivatives, yields up to 93% have been achieved using oxalyl chloride monoethyl ester .
- Workup : Purify via column chromatography or recrystallization to isolate the product.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Conduct regular glove integrity checks .
- Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose in sealed containers .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Experimental Characterization : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds.
- Solubility Profiling : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) under controlled temperatures.
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC or NMR .
Q. What strategies are effective in evaluating the compound's potential biological activity without prior pharmacological data?
- Methodological Answer :
- In Silico Screening : Perform molecular docking to predict binding affinity with targets like enzymes or receptors implicated in apoptosis or cancer (e.g., caspase-3, EGFR) .
- In Vitro Assays : Test cytotoxicity using cell lines (e.g., HeLa, MCF-7) and assess apoptosis via Annexin V/PI staining .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., bromophenyl or trifluoromethyl-substituted oxadiazoles) to identify critical functional groups .
Q. How can researchers assess purity and identify byproducts during synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns to resolve impurities.
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular ions and detect byproducts (e.g., de-Boc intermediates).
- NMR Analysis : Monitor Boc group integrity via ¹H NMR (δ ~1.4 ppm for tert-butyl protons) and ¹³C NMR for carbonyl signals .
Q. What are the mechanisms of degradation under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS.
- Kinetic Analysis : Calculate degradation rate constants (k) at different temperatures (25–60°C) using Arrhenius plots to predict shelf life.
- Mechanistic Probes : Identify cleavage products (e.g., tert-butyl alcohol from Boc group hydrolysis) to infer degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
